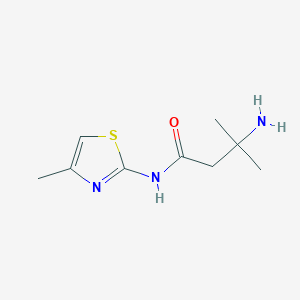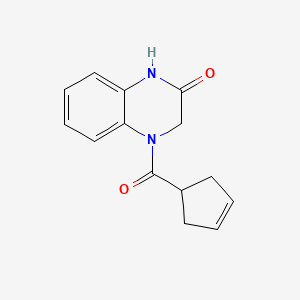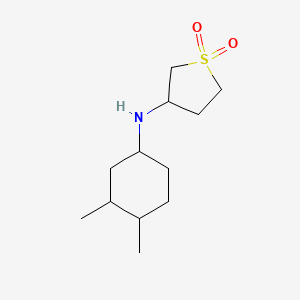![molecular formula C14H15NO4 B7595323 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)
2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid, also known as CPAC, is a synthetic compound that has shown potential in various scientific research applications. CPAC is a derivative of phenoxyacetic acid and is synthesized through a multi-step process.
Mécanisme D'action
The exact mechanism of action of 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response.
Biochemical and Physiological Effects:
2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid in lab experiments is its versatility. 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid can be used as a ligand in metal complexes, as a building block for the synthesis of other compounds, and as a potential drug candidate. However, one limitation of using 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid. One area of research could focus on the development of new synthetic methods for 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid that are more efficient and cost-effective. Another area of research could focus on the use of 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research could be conducted to better understand the mechanism of action of 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid and its potential applications in various scientific research fields.
In conclusion, 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid is a synthetic compound that has shown potential in various scientific research applications. 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid is synthesized through a multi-step process and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Further research on 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid could lead to the development of new synthetic methods and potential drug candidates for the treatment of various diseases.
Méthodes De Synthèse
2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid is synthesized through a multi-step process that involves the reaction of phenoxyacetic acid with cyclopentadiene, followed by the reaction of the resulting product with phosgene and ammonia. The final product is obtained through the reaction of the intermediate with sodium hydroxide. The synthesis of 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid is a complex process that requires careful monitoring and control of reaction conditions.
Applications De Recherche Scientifique
2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid has shown potential in various scientific research applications, including its use as a ligand in metal complexes, as a building block for the synthesis of other compounds, and as a potential drug candidate for the treatment of various diseases. 2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for further research.
Propriétés
IUPAC Name |
2-[3-(cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(17)9-19-12-7-3-6-11(8-12)15-14(18)10-4-1-2-5-10/h1-3,6-8,10H,4-5,9H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMOZTQUEKNPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)NC2=CC(=CC=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)


![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)

![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)



![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)


![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)